Isotanshinone II

概要

説明

Isotanshinone II is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza, a traditional Chinese medicinal herb. This compound belongs to the tanshinone family, which is known for its diverse pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and antineoplastic properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isotanshinone II involves several steps, starting from simpler organic molecules. One common synthetic route begins with the dehydrogenation of ferruginol to form cryptotanshinone, which is then reduced by reductases to produce tanshinone IIA . The specific conditions for these reactions typically involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound often relies on the extraction and purification from Salvia miltiorrhiza roots. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .

化学反応の分析

Radical Decarboxylative Coupling

Isotanshinone IIA and its analogues were synthesized via a radical decarboxylative coupling strategy (Fig. 1). Key steps include:

-

Baeyer-Villiger Oxidation : Conversion of hydroquinone 8 to benzoquinone 9 using Fe(III)-mediated oxidation (>90% yield) .

-

Carboxylic Acid Functionalization : Reaction of benzoquinone 9 with substituted 3-phenylpropionic acids (e.g., 10 , 12 ) under optimized radical conditions.

Table 1: Yields of Isotanshinone Analogues Based on Substituents

| Substituent (R) | Electron Effect | Yield (%) |

|---|---|---|

| -H | Neutral | 12 |

| -CH₃ | Neutral | 12 |

| -F | Withdrawing | 8 |

| -Cl | Withdrawing | 7 |

Electron-neutral groups (e.g., -H, -CH₃) provided higher yields compared to electron-withdrawing groups (-F, -Cl) due to improved radical stability .

Role of the ortho-Quinone Moiety

The ortho-quinone group is critical for biological activity. A "masked" dimethyl acetal analogue (43 ) was synthesized to probe its importance:

Table 2: Synthetic Steps for Dimethyl Acetal Analogue

| Step | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | NaBH₄, MeOH | 42 | 50 |

| 2 | 2,2-Dimethoxypropane, H⁺ | 43 | 68 |

This modification abolished anti-inflammatory activity, confirming the quinone’s essential role .

Isomerization and Tautomerism

Isotanshinone IIA forms via tautomerization during synthesis:

-

Reaction of 27 with chloroacetone and ammonium acetate produced isotanshinone IIA (41 ) alongside tanshinone I (1 ) in 12% yield each .

-

Tautomeric intermediates were proposed but not isolated.

Biological Implications

While not a direct chemical reaction, isotanshinone IIA’s structure-activity relationship (SAR) highlights:

科学的研究の応用

Chemical Properties and Structure

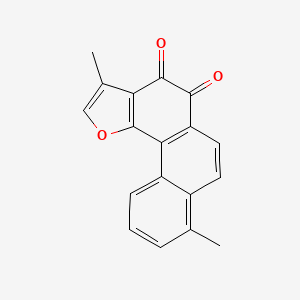

Isotanshinone II is classified as a phenanthrene derivative with the molecular formula and a unique structure that contributes to its bioactivity. Its chemical properties allow it to interact with biological systems effectively, making it a candidate for therapeutic development .

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and pathways, such as NF-κB and MAPK signaling. This activity suggests its potential use in treating inflammatory conditions, including arthritis and cardiovascular diseases .

Anticancer Potential

This compound has demonstrated anticancer effects in various studies:

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by upregulating tumor suppressor proteins like p53 and downregulating cyclins involved in cell proliferation.

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, enhancing the release of cytochrome c and activating caspases .

- Inhibition of Metastasis : Studies show that this compound can reduce the migration and invasion of cancer cells, potentially inhibiting metastasis in solid tumors .

Case Studies

作用機序

The mechanism of action of isotanshinone II involves the modulation of multiple signaling pathways. It has been shown to inhibit tumor cell growth and proliferation, induce apoptosis and autophagy, and prevent angiogenesis. Key molecular targets include the PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

類似化合物との比較

Isotanshinone II is structurally similar to other tanshinones, such as tanshinone IIA, tanshinone IIB, and cryptotanshinone. it is unique in its specific molecular structure, which confers distinct pharmacological properties. For example, while tanshinone IIA is well-known for its anticancer effects, this compound has shown a broader range of biological activities, including anti-inflammatory and antioxidant effects .

List of Similar Compounds

- Tanshinone IIA

- Tanshinone IIB

- Cryptotanshinone

- Isotanshinone I

- Isocryptotanshinone

生物活性

Isotanshinone II, a natural compound derived from the plant Salvia glutinos, has garnered significant attention in recent years due to its diverse biological activities. This article provides an overview of its pharmacological properties, focusing on anti-inflammatory, anti-cancer, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Sources

This compound belongs to the family of tanshinones, which are known for their therapeutic potential. It can be isolated from various species of the Salvia genus, particularly Salvia miltiorrhiza (Danshen). The compound's structure has been elucidated through spectral analysis, confirming its unique chemical properties that contribute to its biological activities .

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound. In a transgenic zebrafish model of inflammation, this compound demonstrated significant pro-resolution activity without adversely affecting neutrophil recruitment. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

Table 1: Summary of Anti-Inflammatory Effects

Anti-Cancer Properties

This compound exhibits promising anti-cancer properties across various cancer types. Research indicates that it can induce apoptosis in cancer cells, primarily through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.

Case Study: Breast Cancer

In studies involving breast cancer cell lines, this compound has shown the ability to decrease cell viability and promote apoptosis. The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Table 2: Anti-Cancer Mechanisms

| Cancer Type | Concentration | Mechanism of Action |

|---|---|---|

| Breast Cancer | 30 μM | Induction of apoptosis via caspase activation. |

| Colon Cancer | 20 mg/kg | Reduction in tumor growth in xenograft models. |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that it may inhibit neuroinflammation and promote neuronal survival by modulating signaling pathways involved in oxidative stress and apoptosis .

Table 3: Neuroprotective Effects

特性

IUPAC Name |

3,8-dimethylnaphtho[2,1-g][1]benzofuran-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUSCCKLNWURMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C(=CO4)C)C(=O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of Isotanshinone II?

A1: While research is ongoing, this compound has shown promise in preclinical studies for its potential to treat atherosclerosis. [] This potential stems from its ability to target specific proteins involved in inflammatory pathways associated with the disease. Further research is needed to determine its efficacy and safety in humans.

Q2: From which plant source can this compound be obtained, and are there alternative ways to obtain it?

A2: this compound is naturally found in Salvia przewalskii, a plant used in traditional Chinese medicine. [] It can be isolated from the root of this plant alongside other diterpenes. Additionally, this compound can be synthesized from other abundant diterpenes like 16-hydroxycarnosol, found in Salvia mellifera. This semisynthetic approach provides an alternative method for obtaining this potentially valuable compound. [, ]

Q3: What are the structural characteristics of this compound?

A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they do highlight its core structure as a phenanthraquinone. [] Researchers have synthesized "U"-shaped tetracyclic furophenanthraquinones designed to mimic the ABCD rings of this compound, indicating the significance of this structural feature for its activity. [] Further spectroscopic data and structural characterization can be found in the referenced literature.

Q4: Have there been studies exploring the structure-activity relationship of this compound?

A4: Yes, researchers have investigated the structure-activity relationship of this compound by synthesizing analogs with modifications to its core structure. [] These studies aim to understand how specific structural features influence the compound's activity and potentially lead to the development of more potent or selective derivatives.

Q5: What is the mechanism of action of this compound in the context of atherosclerosis?

A5: Network pharmacology analysis suggests that this compound may exert its beneficial effects against atherosclerosis through multi-target and multi-channel mechanisms. [] Notably, it has been identified as a potential ligand for AKT1, EGFR, and MAPK14, proteins involved in crucial signaling pathways related to inflammation and cell survival. [] By modulating these pathways, this compound may contribute to endothelial protection and mitigate the progression of atherosclerosis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。